![molecular formula C6H6N4S B14614492 2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione CAS No. 61006-73-3](/img/structure/B14614492.png)
2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by its unique structure, which includes a pyridine ring fused with a triazine ring and a thione group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione typically involves the reaction of 3-amino-2-thioxo-2,3-dihydropyridine with hydrazine derivatives under specific conditions. One common method includes the use of glacial acetic acid as a solvent and heating the reaction mixture to reflux . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazine-thione compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as an enzyme inhibitor and its potential therapeutic applications.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with DNA, leading to the inhibition of DNA replication and transcription. These interactions are mediated through hydrogen bonding and hydrophobic interactions with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar pyridine-triazine structure but lack the thione group.
1,2,4-Triazolo[4,3-a]pyrimidines: These compounds have a triazole ring fused with a pyrimidine ring, differing in the position of the nitrogen atoms.
Pyridazino[3,4-e][1,2,4]triazines: These compounds have a pyridazine ring fused with a triazine ring, differing in the ring structure.
Uniqueness
The presence of the thione group in 2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione imparts unique chemical reactivity and biological activity compared to similar compounds. This functional group allows for specific interactions with biological targets and provides distinct pathways for chemical modifications .
Propiedades
Número CAS |
61006-73-3 |
|---|---|
Fórmula molecular |
C6H6N4S |
Peso molecular |
166.21 g/mol |
Nombre IUPAC |
2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione |
InChI |
InChI=1S/C6H6N4S/c11-6-8-5-4(9-10-6)2-1-3-7-5/h1-3,9H,(H2,7,8,10,11) |
Clave InChI |
XAAZUPSTOJLEKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(NC(=S)NN2)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



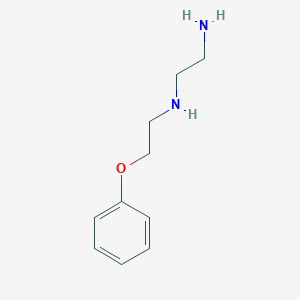
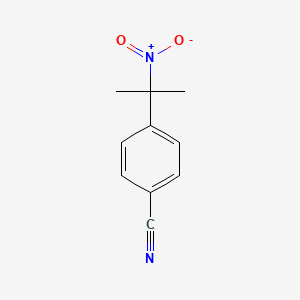
![2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614453.png)
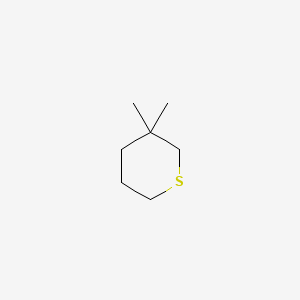


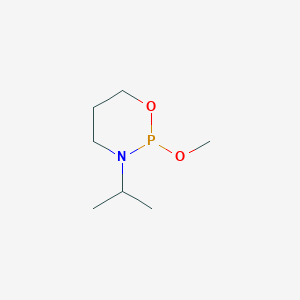


![3,3'-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B14614481.png)
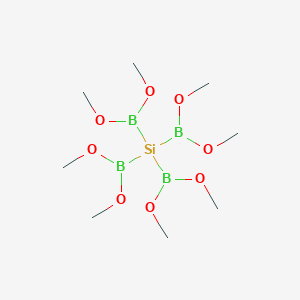
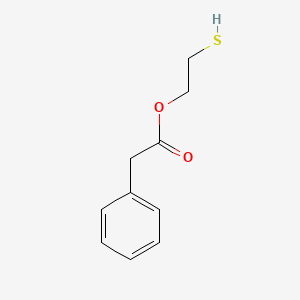
![2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14614495.png)
